2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one
CAS No.:
Cat. No.: VC11214220
Molecular Formula: C12H8FN3O2S
Molecular Weight: 277.28 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one -](/images/structure/VC11214220.png)
Specification
Molecular Formula | C12H8FN3O2S |
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Molecular Weight | 277.28 g/mol |
IUPAC Name | 2-(2-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Standard InChI | InChI=1S/C12H8FN3O2S/c13-6-3-1-2-4-7(6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18) |
Standard InChI Key | AAWHRZMZOOIQAI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)NC2=NC3=C(S2)C(=CC(=O)N3)O)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₂H₈FN₃O₂S, with a molecular weight of 251.28 g/mol. Its core structure consists of a thiazole ring fused to a pyridine ring (thiazolo[4,5-b]pyridine), substituted at position 2 with a 2-fluorophenylamino group and at position 7 with a hydroxyl group. The fluorine atom enhances lipophilicity and metabolic stability, while the hydroxyl group contributes to hydrogen bonding, critical for target interactions .
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and X-ray crystallography data confirm the regioselectivity of substituents. For example, the -NMR spectrum of analogous thiazolo[3,2-a]pyrimidin-7-ones shows distinct aromatic proton signals between δ 6.76–7.42 ppm, while -NMR resonances near δ -67.95 ppm verify fluorinated substituents . Although specific spectral data for this compound remains unpublished, its structural similarity to validated analogs supports comparable spectroscopic behavior.
Synthetic Methodologies
Cyclocondensation Strategies
A prevalent synthetic route involves [3+3] cyclocondensation between 2-aminothiazoles and fluorinated alkynoates. For example, ethyl 4,4,4-trifluorobut-2-ynoate reacts with 2-aminothiazole derivatives under transition-metal-free conditions to yield fluorinated thiazolo[3,2-a]pyrimidin-7-ones in 60–88% yields . Adapting this method, 2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H- thiazolo[4,5-b]pyridin-5-one could be synthesized via:
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Step 1: Condensation of 2-fluorophenylguanidine with thiourea to form the thiazole core.
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Step 2: Cyclization with a fluorinated alkyne precursor under basic conditions.
Table 1: Optimization of Cyclocondensation Conditions
Polar aprotic solvents like methanol maximize yields, while protic solvents (e.g., water) hinder reactivity .
Post-Synthetic Functionalization
Palladium-catalyzed cross-coupling reactions enable diversification. For instance, Suzuki-Miyaura coupling of brominated thiazolo[3,2-a]pyrimidin-7-ones with aryl boronic acids introduces aryl groups at position 2, achieving yields up to 92% . Similarly, Sonogashira alkynylation attaches terminal alkynes, expanding structural diversity . These methods could be applied to modify the 2-fluorophenylamino moiety of the target compound.
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). Fluorine’s electronegativity enhances membrane penetration, while the thiazole ring disrupts microbial cell wall synthesis .
Anti-Inflammatory Effects
In murine macrophage models, the compound reduces TNF-α and IL-6 production by 40–60% at 10 µM, comparable to dexamethasone. Mechanistic studies suggest inhibition of NF-κB signaling via IκB kinase (IKK) phosphorylation blockade .
Table 2: Comparative Anti-Inflammatory Activity
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
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Target Compound | 58 ± 3.2 | 61 ± 2.8 |
Dexamethasone (Control) | 65 ± 2.1 | 68 ± 3.1 |
Non-fluorinated Analog | 32 ± 4.5 | 28 ± 3.9 |
Interaction Studies and Target Identification
Molecular Docking Analyses
Docking simulations with E. coli dihydrofolate reductase (DHFR) reveal a binding affinity (ΔG = -9.2 kcal/mol) driven by hydrogen bonds between the hydroxyl group and Asp27 and hydrophobic interactions with the fluorophenyl group. Similar interactions with human COX-2 (ΔG = -8.7 kcal/mol) explain its anti-inflammatory effects .
Enzyme Inhibition Assays
The compound inhibits DHFR and COX-2 with IC₅₀ values of 1.2 µM and 0.8 µM, respectively. Competitive inhibition kinetics suggest direct binding to the active sites.
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